1-(4-Bromophenyl)cyclopentanecarbonitrile
Overview
Description
1-(4-Bromophenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C12H12BrN. It is characterized by a bromophenyl group attached to a cyclopentanecarbonitrile moiety.
Scientific Research Applications
1-(4-Bromophenyl)cyclopentanecarbonitrile has several applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclopentanecarbonitrile can be synthesized through a reaction involving 4-bromophenylacetonitrile and 1,4-dibromobutane. The process typically involves the following steps :
- Dissolve sodium hydride (NaH) in dimethylformamide (DMF) and cool the solution in an ice bath.
- Slowly add 4-bromophenylacetonitrile dropwise and stir for 30 minutes.
- Add 1,4-dibromobutane and allow the reaction to proceed at room temperature for 4 hours.
- Extract the product using ethyl acetate and purify it.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using reagents like sodium iodide (NaI) in acetone.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium iodide (NaI) in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Corresponding amines from the reduction of the nitrile group.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
1-(4-Bromophenyl)cyclopropanecarbonitrile: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
1-(4-Bromophenyl)cyclopentanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 1-(4-Bromophenyl)cyclopentanecarbonitrile is unique due to its specific combination of a bromophenyl group and a cyclopentanecarbonitrile moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(4-bromophenyl)cyclopentane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHJLQZXHOLSBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398403 | |
Record name | 1-(4-BROMOPHENYL)CYCLOPENTANECARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143328-19-2 | |
Record name | 1-(4-Bromophenyl)cyclopentanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143328-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-BROMOPHENYL)CYCLOPENTANECARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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